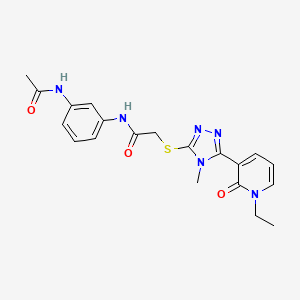

N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-4-26-10-6-9-16(19(26)29)18-23-24-20(25(18)3)30-12-17(28)22-15-8-5-7-14(11-15)21-13(2)27/h5-11H,4,12H2,1-3H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJBRJWTQRSTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by the following structural features:

- Acetamide moiety : Enhances solubility and bioavailability.

- Thioether linkage : May increase stability and influence biological interactions.

- 1,2,4-Triazole ring : Known for a wide range of biological activities including antifungal and anticancer properties.

- Dihydropyridinone component : Suggests potential calcium channel blocking activity.

The molecular formula is with a molecular weight of 426.5 g/mol .

Anticancer Properties

Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activities. The specific compound has been evaluated in various studies for its ability to inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can effectively reduce the viability of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural components suggest that it may interact with viral proteins or host cell receptors involved in viral entry or replication. Preliminary studies have indicated potential efficacy against specific viral strains, warranting further investigation into its mechanism of action.

Antimicrobial Effects

The presence of the triazole ring enhances the compound's potential as an antimicrobial agent. Research has shown that related compounds exhibit broad-spectrum activity against bacteria and fungi. The specific substitution pattern in this compound may confer unique antimicrobial properties that merit detailed exploration .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of triazole-containing compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of the compound against influenza virus. Using a plaque reduction assay, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. The study concluded that further optimization of the compound could enhance its efficacy against viral infections.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo... | Triazole-thioether structure | Anticancer |

| N-(4-fluorophenyl)-2-(5-(1-(4-methoxyphenyl)... | Fluorophenyl substitution | FGFR inhibitor |

| 5-(4-chlorophenyl)-1H-[1,2,4]triazole derivatives | Triazole core | Antimicrobial |

These comparisons highlight the unique aspects of N-(3-acetamidophenyl)-2... that may enhance its biological activity relative to other compounds.

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, which modulate their physicochemical and biological properties. Key examples include derivatives reported in :

Key Observations :

- Bioactivity: The 1-ethyl-2-oxo-dihydropyridinyl group may confer unique hydrogen-bonding interactions, unlike the phthalazinone in derivatives, which could influence target binding .

Physicochemical Properties

Critical micelle concentration (CMC) and solubility are often assessed via spectrofluorometry or tensiometry, as demonstrated for quaternary ammonium compounds in . While direct CMC data for the target compound are unavailable, structural analogs suggest:

- Polar substituents (e.g., acetamide) reduce aggregation tendencies compared to hydrophobic groups (e.g., dichlorophenyl), aligning with findings where CMC values correlate with alkyl chain length and hydrophobicity .

- Steric effects: The bulky pyridinone fragment in the target compound may hinder micelle formation, contrasting with smaller substituents in simpler triazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.